(E)-2-(6-ethylpyridin-2-yl)prop-1-en-1-ol
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Overview
Description
(E)-2-(6-ethylpyridin-2-yl)prop-1-en-1-ol is an organic compound that belongs to the class of pyridines. This compound features a pyridine ring substituted with an ethyl group at the 6-position and a propen-1-ol group at the 2-position. The (E)-configuration indicates that the substituents on the double bond are on opposite sides, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(6-ethylpyridin-2-yl)prop-1-en-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-6-ethylpyridine and propen-1-ol.
Reaction Conditions: A palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura cross-coupling, is employed. This reaction is carried out in the presence of a base like potassium carbonate and a solvent such as tetrahydrofuran (THF).
Purification: The product is purified using column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(6-ethylpyridin-2-yl)prop-1-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The double bond can be reduced to form the saturated alcohol.
Substitution: The ethyl group on the pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of (E)-2-(6-ethylpyridin-2-yl)prop-1-en-1-one.
Reduction: Formation of (E)-2-(6-ethylpyridin-2-yl)propan-1-ol.
Substitution: Formation of various substituted pyridines depending on the electrophile used.
Scientific Research Applications
(E)-2-(6-ethylpyridin-2-yl)prop-1-en-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-2-(6-ethylpyridin-2-yl)prop-1-en-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
2-(6-ethylpyridin-2-yl)ethanol: Lacks the double bond present in (E)-2-(6-ethylpyridin-2-yl)prop-1-en-1-ol.
2-(6-methylpyridin-2-yl)prop-1-en-1-ol: Has a methyl group instead of an ethyl group on the pyridine ring.
2-(6-ethylpyridin-2-yl)prop-1-en-1-one: Contains a ketone group instead of a hydroxyl group.
Uniqueness
This compound is unique due to its specific substitution pattern and (E)-configuration, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C10H13NO |
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Molecular Weight |
163.22 g/mol |
IUPAC Name |
(E)-2-(6-ethylpyridin-2-yl)prop-1-en-1-ol |
InChI |
InChI=1S/C10H13NO/c1-3-9-5-4-6-10(11-9)8(2)7-12/h4-7,12H,3H2,1-2H3/b8-7+ |
InChI Key |
RLHUVBAGDULKQW-BQYQJAHWSA-N |
Isomeric SMILES |
CCC1=NC(=CC=C1)/C(=C/O)/C |
Canonical SMILES |
CCC1=NC(=CC=C1)C(=CO)C |
Origin of Product |
United States |
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